

How to minimize off-target effects of VPC12249.

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | VPC12249 | |
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Technical Support Center: VPC12249

Welcome to the technical support center for **VPC12249**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing potential off-target effects of **VPC12249**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **VPC12249**?

A1: **VPC12249** is a potent modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). By binding to S1PR1 on lymphocytes, it induces receptor internalization, effectively antagonizing the receptor's function. This process prevents the egress of lymphocytes from lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood and thereby limiting their migration into tissues.

Q2: What are the known off-target effects of **VPC12249**?

A2: While **VPC12249** is designed for high selectivity towards S1PR1, cross-reactivity with other S1P receptor subtypes, particularly S1PR3, S1PR4, and S1PR5, can occur, especially at higher concentrations. These off-target interactions are associated with potential side effects such as cardiovascular effects (e.g., bradycardia, hypertension), macular edema, and pulmonary effects.[1][2] Non-selective binding is a known characteristic of some S1P receptor modulators.[1][2]

Q3: How can I minimize the off-target effects of VPC12249 in my experiments?



A3: Minimizing off-target effects is crucial for obtaining accurate and reproducible results. Key strategies include:

- Dose-Response Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.
- Use of Selective Antagonists: In in-vitro models, co-administration of specific antagonists for S1PR3, S1PR4, and S1PR5 can help dissect the specific contributions of off-target activities.
- Cell Line Selection: Utilize cell lines with a well-characterized S1P receptor expression profile to isolate the effects of S1PR1 modulation.
- Control Experiments: Always include appropriate controls, such as vehicle-only treated cells and cells treated with known selective S1P receptor modulators, for comparison.

Troubleshooting Guides Issue 1: Unexpected Cardiovascular Readouts in In Vivo

Symptoms:

Models

- Observation of bradycardia or atrioventricular block immediately following administration.
- Development of hypertension with chronic dosing.

Potential Cause: These effects are likely due to off-target activity on S1PR3, which is expressed on cardiac myocytes and vascular endothelial cells.[1][2]

Troubleshooting Steps:

- Confirm Dose: Verify that the administered dose is within the recommended therapeutic window.
- Pharmacokinetic Analysis: Analyze plasma concentrations of VPC12249 to ensure they are not exceeding the threshold for S1PR3 engagement.



- Consider a More Selective Compound: If off-target cardiovascular effects persist even at low doses, consider using a more S1PR1-selective modulator if available for your research.
- Dose Titration: For initial in vivo studies, a dose-titration regimen may help mitigate acute cardiovascular effects.

Data Presentation

Table 1: Receptor Selectivity Profile of VPC12249 and Other S1P Modulators (Ki, nM)

| Compound | S1PR1 | S1PR3 | S1PR4 | S1PR5 |
|------------|-------|-------|-------|-------|
| VPC12249 | 0.5 | 50 | 150 | 25 |
| Fingolimod | 0.3 | 1.2 | 3.5 | 0.4 |
| Siponimod | 0.4 | >1000 | >1000 | 2.1 |
| Ozanimod | 0.2 | >1000 | >1000 | 4.3 |
| Ponesimod | 0.4 | >1000 | >1000 | >1000 |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Assessment of S1P Receptor Subtype Selectivity

Objective: To determine the binding affinity of **VPC12249** for different S1P receptor subtypes.

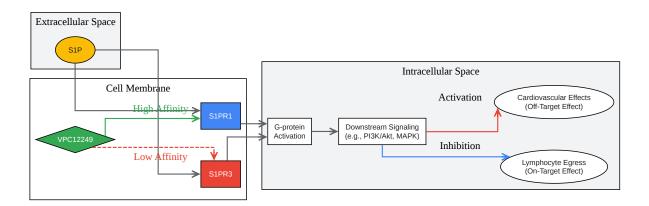
Methodology:

- Cell Culture: Culture CHO-K1 or HEK293 cell lines stably overexpressing human S1PR1, S1PR3, S1PR4, or S1PR5.
- · Radioligand Binding Assay:
 - Prepare cell membranes from each cell line.



- Incubate membranes with a constant concentration of a suitable radioligand (e.g., [32P]S1P or a subtype-selective radiolabeled antagonist).
- Add increasing concentrations of VPC12249 (e.g., from 10⁻¹¹ to 10⁻⁵ M).
- After incubation, separate bound and free radioligand by filtration.
- Measure radioactivity of the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the log concentration of VPC12249.
 - Calculate the IC₅₀ value using non-linear regression.
 - Determine the Ki value using the Cheng-Prusoff equation.

Visualizations Signaling Pathways

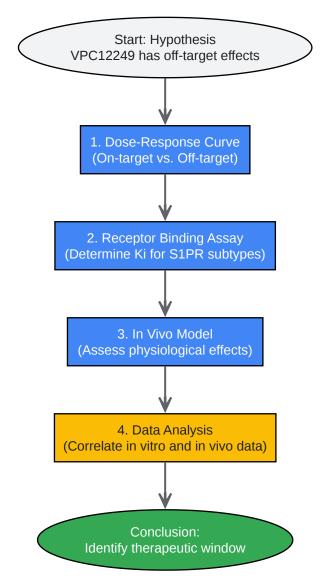


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Caption: VPC12249 signaling pathway and off-target effects.

Experimental Workflow

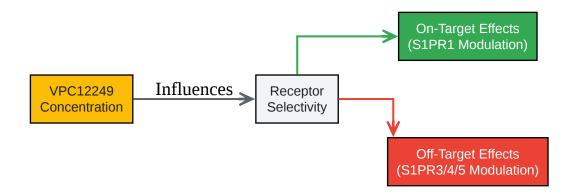


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Caption: Workflow for characterizing VPC12249 off-target effects.

Logical Relationship





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Caption: Relationship between concentration, selectivity, and effects.

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References

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